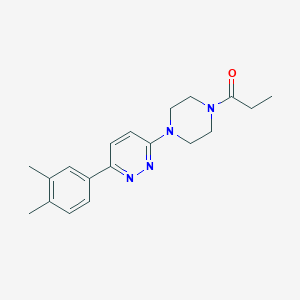

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

This compound is a piperazine-based derivative featuring a pyridazine ring substituted with a 3,4-dimethylphenyl group at the 6-position and a propan-1-one moiety at the piperazine nitrogen. Its structure integrates a planar pyridazine core, a flexible piperazine linker, and a ketone functional group, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-4-19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUZEHVWUGXSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in targeting various cancer pathways. For instance, derivatives of piperazine and pyridazine have shown efficacy as inhibitors of specific kinases involved in cancer cell proliferation. The compound's structural features may allow it to interact with targets such as ABL1 and SRC kinases, which are crucial in certain types of leukemia .

Antimicrobial Properties

Research into related pyridine derivatives has demonstrated significant antimicrobial activity. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound could also possess antimicrobial properties .

Neuropharmacological Effects

The piperazine component is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds that share structural similarities with the target compound have been investigated for their potential to modulate neurotransmitter systems, indicating possible applications in treating mood disorders .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions. The incorporation of dimethylphenyl and pyridazine groups can be achieved through various coupling reactions, highlighting the versatility in designing derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Inhibition of Kinase Activity

A study demonstrated that compounds structurally related to This compound exhibited potent inhibition against ABL1 kinase with IC50 values in the nanomolar range. This suggests that modifications to the piperazine or pyridazine moiety can significantly enhance efficacy against resistant cancer forms .

Case Study 2: Antimicrobial Screening

Another research project explored the antimicrobial properties of similar pyridine derivatives. The findings indicated that specific modifications in the chemical structure led to increased activity against Gram-positive and Gram-negative bacteria. Such results provide a promising avenue for developing new antimicrobial agents based on the target compound's structure .

Mechanism of Action

The mechanism of action of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, synthetic yields, and biological activities.

Table 1: Structural and Functional Comparison of Piperazine-Propanone Derivatives

*Estimated based on molecular formula.

Key Findings:

Pyridazinone analogs (e.g., ) exhibit significant analgesic activity due to the planar pyridazine ring and diphenyl substituents, which stabilize interactions with inflammatory targets like cyclooxygenases.

Synthetic Accessibility: Piperazine-propanone derivatives are typically synthesized via coupling reactions (e.g., amide bond formation using HOBt/TBTU or nucleophilic substitution ). Yields for analogs range from 85–95%, indicating robust synthetic routes .

Biological Relevance :

- The 4-chlorophenyl substituent in correlates with enhanced anti-inflammatory activity, while trifluoromethyl groups () improve metabolic stability. The absence of such groups in the target compound suggests a need for empirical testing to evaluate efficacy.

Structural Flexibility :

Biological Activity

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that integrates a piperazine ring with a pyridazine moiety and a propanone group. This unique structural composition suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound's biological activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Structural Features

The chemical structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for its role in various pharmacologically active compounds. |

| Pyridazine Moiety | A six-membered ring containing two nitrogen atoms at positions 1 and 2, contributing to the compound's ability to interact with biological targets. |

| Propanone Group | A ketone functional group that may influence the compound's reactivity and biological interactions. |

The biological activity of this compound is primarily linked to its potential as a kinase inhibitor. Kinases are crucial in cellular signaling pathways, and compounds with similar structures have shown significant inhibitory effects on various kinases, including BCR-ABL, which is implicated in certain types of leukemia .

Case Studies and Research Findings

Recent studies have explored the efficacy of related piperazine derivatives in inhibiting human acetylcholinesterase, suggesting that similar mechanisms might be applicable to this compound .

Key Research Findings:

- Anticancer Activity : Preliminary studies indicate that compounds with structural similarities exhibit cytotoxic effects against cancer cell lines. For instance, piperazine derivatives have been shown to induce apoptosis in BCR-ABL-expressing cells .

- Neuroactive Properties : Certain piperazine-based compounds have demonstrated neuroactive properties, potentially positioning this compound for research into neurological disorders .

- Selectivity and Potency : The selectivity profile of similar compounds has been established through IC50 values in enzymatic assays, highlighting their potency against specific targets while minimizing off-target effects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy of any pharmaceutical agent.

| Parameter | Description |

|---|---|

| Absorption | Likely influenced by the lipophilicity of the compound due to its aromatic structures. |

| Metabolism | Potential metabolic pathways include oxidation and reduction reactions that may alter its biological activity. |

| Excretion | Understanding how the compound is eliminated from the body will inform dosing regimens and safety profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.